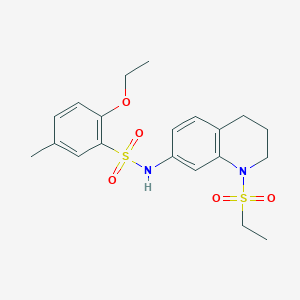

![molecular formula C22H19N5O2S3 B2497806 3-((4-ethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine CAS No. 892743-95-2](/img/structure/B2497806.png)

3-((4-ethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 3-((4-ethylphenyl)sulfonyl)-N-(3-(methylthio)phenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine involves multiple steps, typically starting from thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines or similar heterocyclic precursors. These synthetic pathways often utilize sulfonation, methylation, and amine coupling reactions to introduce the various substituents into the core structure (Ivachtchenko et al., 2010). The synthesis of related compounds emphasizes the importance of precise control over reaction conditions to achieve selectivity and high yield.

Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of a thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin core, which is a fused heterocyclic system combining thiophene, triazole, and pyrimidine rings. The sulfonyl and methylthio substituents attached to the phenyl groups add to the complexity of the molecule, influencing its electronic and spatial configuration. These structural features are crucial for the compound's interaction with biological targets, as they affect its binding affinity and specificity (Repich et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of this compound is significantly influenced by its functional groups and heterocyclic framework. The sulfonyl group can participate in substitution reactions, while the methylthio group may undergo oxidation or serve as a nucleophile in substitution reactions. The heterocyclic core is reactive towards electrophilic and nucleophilic agents, depending on the reaction conditions and the presence of activating or deactivating groups (Tanji et al., 1989).

Physical Properties Analysis

The physical properties of this compound, such as melting point, solubility, and crystalline structure, are influenced by its molecular geometry and the nature of its substituents. The presence of both hydrophobic (ethyl and methylthio groups) and hydrophilic (sulfonyl group) components within the molecule affects its solubility in various solvents, which is critical for its application in chemical synthesis and pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties of this compound, including acidity/basicity, reactivity towards different classes of reagents, and stability under various conditions, are determined by its structural features. The compound's heteroaromatic system imparts it with unique electronic characteristics, making it a candidate for further functionalization and exploration in chemical and pharmaceutical research (Astakhov et al., 2014).

科学的研究の応用

Serotonin 5-HT6 Receptor Antagonists : A range of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines were synthesized and assessed for their affinity and functional inhibition of serotonin 5-HT6 receptors. The study identified compounds with significant activity, highlighting their potential in serotonin-related research and therapeutic applications (Ivachtchenko et al., 2010).

Antituberculous Agents : Research into structural analogs of promising antituberculous compounds led to the synthesis of various 4,7-dihydroazolopyrimidines. These compounds were evaluated for their tuberculostatic activity, contributing to the development of new treatments for tuberculosis (Titova et al., 2019).

Antimicrobial Activity : New thienopyrimidine derivatives demonstrated pronounced antimicrobial activity. The synthesis process involved the reaction of heteroaromatic o-aminonitrile with ethyl N-[bis(methylthio)methylene]amino acetate, leading to the annelation of a thieno[3,2-e]imidazo[1,2-c]pyrimidine moiety (Bhuiyan et al., 2006).

Antitumor Activity : A study on the synthesis and evaluation of 4-substituted thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives revealed that many of these compounds exhibited potent anticancer activity against various human cancer cell lines, suggesting their potential as cancer therapeutics (Hafez & El-Gazzar, 2017).

特性

IUPAC Name |

10-(4-ethylphenyl)sulfonyl-N-(3-methylsulfanylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N5O2S3/c1-3-14-7-9-17(10-8-14)32(28,29)22-21-24-20(23-15-5-4-6-16(13-15)30-2)19-18(11-12-31-19)27(21)26-25-22/h4-13H,3H2,1-2H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHUKYYVEUWIMOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CS4)NC5=CC(=CC=C5)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N5O2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3r,5r,7r)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)adamantane-1-carboxamide](/img/structure/B2497723.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2497725.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-diethoxybenzamide](/img/structure/B2497726.png)

![N-(3-chlorophenyl)-2-[(3-nitro-2-oxo-2H-chromen-4-yl)sulfanyl]acetamide](/img/structure/B2497727.png)

![1-(Chloromethyl)-3-[2-(2-methoxyethoxy)ethyl]bicyclo[1.1.1]pentane](/img/structure/B2497728.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2497737.png)

![N-(4-fluorophenyl)-2-((8-oxo-5,6,7,8-tetrahydro-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-2-yl)thio)acetamide](/img/structure/B2497738.png)

![N-benzyl-4-chloro-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2497740.png)

![N-(2-cyclohex-1-en-1-ylethyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]ethanediamide](/img/structure/B2497743.png)

![1-(2,1,3-Benzothiadiazol-4-yl)-N-[(5-tert-butyl-1,2-oxazol-3-yl)methyl]methanamine](/img/structure/B2497746.png)